

Application Notes and Protocols: Quantitative Proteomics to Assess YX968 Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

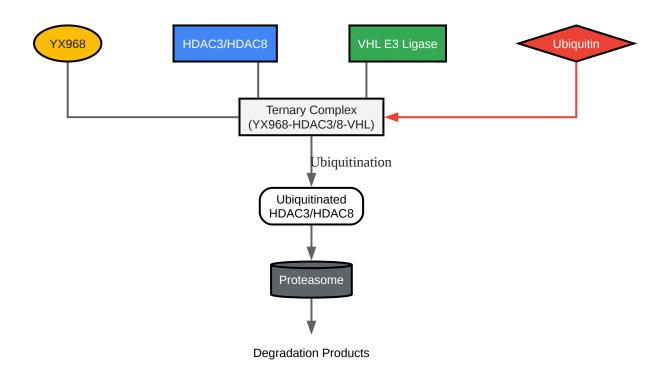
YX968 is a novel Proteolysis-Targeting Chimera (PROTAC) that has been developed as a potent and selective dual degrader of Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8).[1][2][3] PROTACs represent a revolutionary approach in targeted therapy, inducing the degradation of specific proteins rather than merely inhibiting their enzymatic activity.[1][2] This abolishes both the enzymatic and non-enzymatic scaffolding functions of the target proteins.[1][2] Given the high degree of homology within the catalytic domains of HDAC family members, achieving isozyme-selective inhibition has been a significant challenge.[1][2] YX968 offers a promising solution by selectively inducing the degradation of HDAC3 and HDAC8, thereby providing a valuable tool for studying their specific biological roles and as a potential therapeutic agent, particularly in oncology.[1][2][4]

Unbiased, quantitative proteomics is a critical tool for evaluating the selectivity of targeted protein degraders like YX968.[1][5] By quantifying thousands of proteins in an unbiased manner, researchers can confirm the intended degradation of target proteins and simultaneously identify any off-target effects. This application note provides an overview of the quantitative proteomics methodologies used to validate the selectivity of YX968 and presents detailed protocols for these key experiments.

Mechanism of Action of YX968

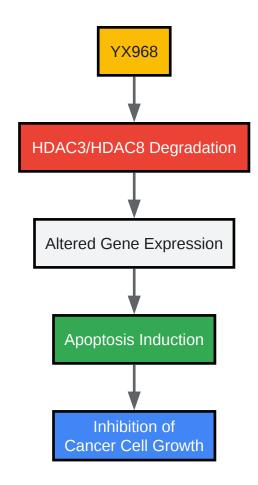


YX968 functions by co-opting the ubiquitin-proteasome system (UPS).[5] It is a heterobifunctional molecule composed of a ligand that binds to the target proteins (HDAC3 and HDAC8), a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[5][6] This ternary complex formation facilitates the ubiquitination of HDAC3 and HDAC8, marking them for degradation by the proteasome.[5]









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References

- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YX968 | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation PMC [pmc.ncbi.nlm.nih.gov]







- 6. medchemexpress.com [medchemexpress.com]
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